4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: is a complex organic compound that features a butoxy group, an imidazo[2,1-b][1,3]thiazol-6-ylmethyl group, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazole derivatives, have been found to exhibit antimycobacterial properties . They are known to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s known that imidazo[2,1-b][1,3]thiazole derivatives interact with their targets and cause changes that lead to their biological effects . The interaction often involves binding to the target, which can inhibit its function and lead to downstream effects .
Biochemical Pathways
For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence the compound’s pharmacokinetic properties.
Result of Action
For instance, imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and 1,3-diaryl-4-bromobut-2-en-1-one derivatives. The butoxy group can be introduced through nucleophilic substitution reactions, and the sulfonamide group can be added using sulfonating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The butoxy group can be oxidized to form a peroxy compound.
Reduction: : The imidazo[2,1-b][1,3]thiazole core can be reduced to form a simpler thiazole derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Peroxy derivatives of the butoxy group.
Reduction: : Reduced thiazole derivatives.
Substitution: : Various substituted sulfonamide derivatives.
Scientific Research Applications
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide:
Medicine: : It can be explored for its antimicrobial, anti-inflammatory, and antitumor properties.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It can be employed in biochemical studies to understand its interaction with biological targets.
Industry: : It can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives and thiazole compounds. Its uniqueness lies in the combination of the butoxy group and the imidazo[2,1-b][1,3]thiazol-6-ylmethyl group, which may confer distinct biological and chemical properties.
Similar Compounds
Thiazole derivatives: : Known for their diverse biological activities.
Sulfonamide derivatives: : Widely used in pharmaceuticals and agriculture.
Biological Activity
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a benzene sulfonamide core integrated with an imidazo[2,1-b][1,3]thiazole ring and a butoxy group . This unique structure contributes to its pharmacological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈N₄O₂S |
Molecular Weight | 358.43 g/mol |
CAS Number | Not available |
Biological Activity Overview
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines by inhibiting key signaling pathways.
- Antibacterial Properties : These compounds have been evaluated for their effectiveness against various bacterial strains.
- Cardiovascular Effects : Certain studies suggest that related sulfonamide compounds can influence perfusion pressure and coronary resistance.
Antitumor Activity
A study evaluated the effects of imidazo[2,1-b][1,3,4]thiadiazole compounds on focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. The results showed that specific derivatives inhibited FAK activity and demonstrated antiproliferative effects with IC50 values ranging from 0.59 to 2.81 μM in mesothelioma cell lines . This suggests a potential mechanism for the antitumor activity of related compounds.
Antibacterial Activity
Recent research focused on synthesizing imidazole derivatives bearing imidazo[2,1-b][1,3]thiazole moieties as antibacterial agents. The study aimed to identify compounds with strong antibacterial properties while minimizing cytotoxicity. The findings indicated promising results for several synthesized derivatives .
Cardiovascular Effects
A separate investigation into benzene sulfonamides demonstrated that certain derivatives could significantly alter perfusion pressure in isolated rat heart models. Specifically, one compound decreased perfusion pressure through L-type calcium channel inhibition . This mechanism may provide insights into the cardiovascular implications of related sulfonamide derivatives.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class often target specific kinases or enzymes involved in cell proliferation and survival.
- Modulation of Ion Channels : Some derivatives can affect ion channel activity, influencing cardiovascular dynamics.
- Interference with Bacterial Metabolism : Antibacterial properties may arise from disrupting metabolic pathways essential for bacterial growth.
Properties
IUPAC Name |
4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-3-9-22-14-4-6-15(7-5-14)24(20,21)17-11-13-12-19-8-10-23-16(19)18-13/h4-8,10,12,17H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMNDBBBYLMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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